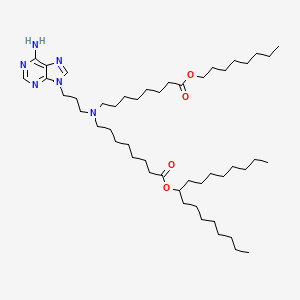
Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that features a long aliphatic chain, a purine base, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps:
Formation of the Purine Base Derivative:
Attachment of the Propyl Chain: The next step involves the attachment of a propyl chain to the purine base through a nucleophilic substitution reaction.
Formation of the Octanoate Ester: The octanoate ester is formed by reacting the intermediate with octanoic acid under esterification conditions.
Introduction of the Octyloxy Group: The octyloxy group is introduced through an etherification reaction.
Final Coupling Reaction: The final step involves coupling the intermediate with heptadecan-9-ylamine under amide bond formation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized at the aliphatic chain or the purine base.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)amino)octanoate: Lacks the octyloxy group.
Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-oxooctyl)amino)octanoate: Lacks the octyloxy group but retains the oxooctyl group.
Uniqueness
Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is unique due to the presence of both the octyloxy and oxooctyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C49H90N6O4 |
|---|---|
Peso molecular |
827.3 g/mol |
Nombre IUPAC |
octyl 8-[3-(6-aminopurin-9-yl)propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C49H90N6O4/c1-4-7-10-13-18-25-33-44(34-26-19-14-11-8-5-2)59-46(57)36-28-21-17-23-30-38-54(39-32-40-55-43-53-47-48(50)51-42-52-49(47)55)37-29-22-16-20-27-35-45(56)58-41-31-24-15-12-9-6-3/h42-44H,4-41H2,1-3H3,(H2,50,51,52) |
Clave InChI |
SQDBKCQCRZFKNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCC)CCCN1C=NC2=C(N=CN=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


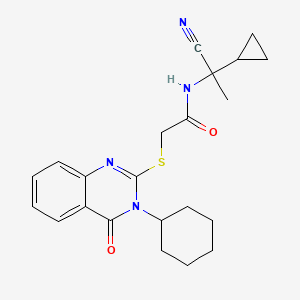
![6-([1,1'-Biphenyl]-4-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363655.png)
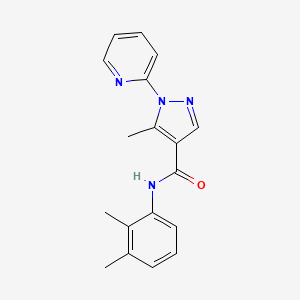
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363665.png)
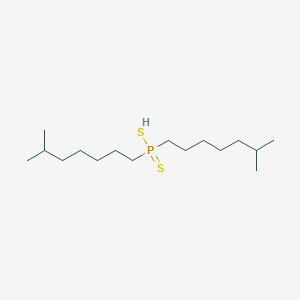
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363679.png)
![Methyl 3-(4-{[3-(4-methoxyphenyl)propanoyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B13363682.png)
![2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13363684.png)
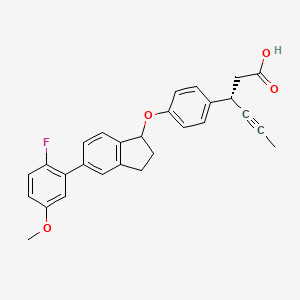
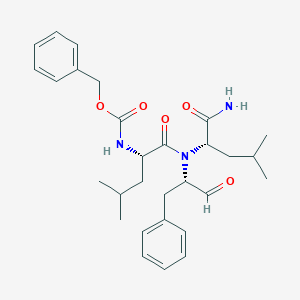
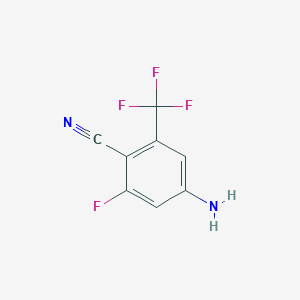
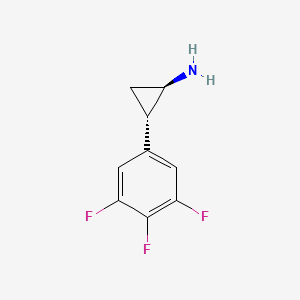

![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363729.png)
